N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, an oxadiazole ring, a cyclohexyl group, and a benzo[d][1,3]dioxole group. These groups are common in many pharmaceuticals and could potentially give the compound a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of these groups could potentially give the compound a wide range of chemical properties and reactivities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups and rings. For example, the presence of the pyridine and oxadiazole rings could potentially make it polar and capable of forming hydrogen bonds, while the cyclohexyl group could potentially make it nonpolar and hydrophobic .Scientific Research Applications
Synthesis and Biological Activity Predictions
Compounds featuring the 1,2,4-oxadiazole ring, similar to the one in the query compound, have been synthesized and their biological activities predicted using computational tools. For example, a study reported the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, confirming their structures through various spectroscopic methods and predicting biological activities using a PASS prediction (Kharchenko, Detistov, & Orlov, 2008). This suggests the potential of such structures for diverse biological applications, from pharmacological to material science.
Heterocyclic Carboxamides and Their Applications
Another relevant research direction involves the synthesis and evaluation of heterocyclic carboxamides, compounds that share structural similarities with the query compound, especially in terms of the carboxamide functionality. These compounds have been explored for their potential as antipsychotic agents, demonstrating significant activities in various in vitro and in vivo assays (Norman et al., 1996). The study's insights into the structure-activity relationships could provide a foundational understanding for investigating the query compound's potential applications in neuroscience and pharmacology.
Antimicrobial and Antiviral Activities
Research on pyrazole derivatives, closely related to the oxadiazole moiety in the query compound, has revealed remarkable antiavian influenza virus activity, highlighting the potential of such structures in antiviral research (Hebishy, Salama, & Elgemeie, 2020). This suggests possible research avenues for the query compound in developing new antiviral agents, especially against emerging viral threats.
Advanced Materials and Molecular Engineering
The structural complexity and heterocyclic nature of the query compound also open up possibilities in materials science. Compounds with similar structural features have been explored for their photophysical properties, offering potential applications in developing new materials for electronics, photonics, and nanotechnology. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been studied for their broad spectrum of biological activities and their interest in materials science due to their photophysical properties (Moustafa et al., 2022).
Future Directions
Properties
IUPAC Name |
N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-19(14-6-7-16-17(11-14)28-13-27-16)24-21(8-2-1-3-9-21)20-23-18(25-29-20)15-5-4-10-22-12-15/h4-7,10-12H,1-3,8-9,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFOODKSOCBAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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